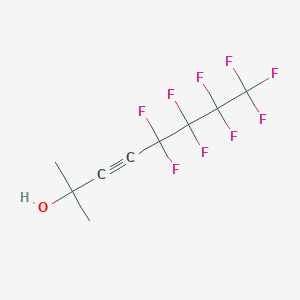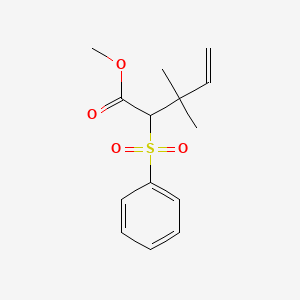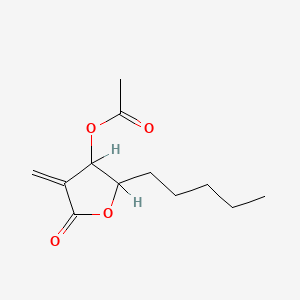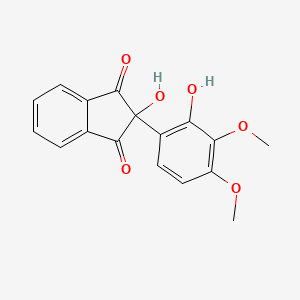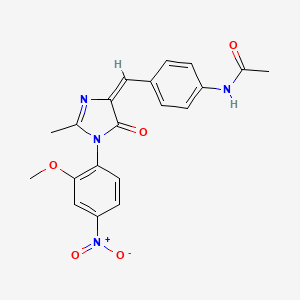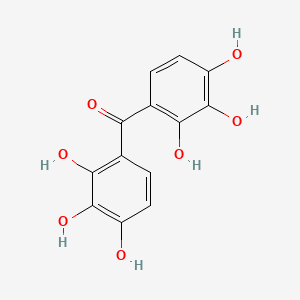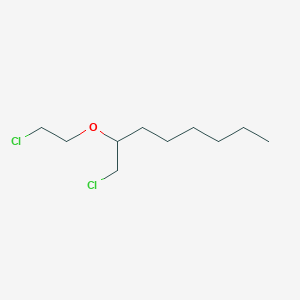
1-Chloro-2-(2-chloroethoxy)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-chloroethoxy)octane is an organic compound with the molecular formula C10H20Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chloroethoxy)octane can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctane with 2-chloroethanol in the presence of a strong base, such as sodium hydroxide, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(2-chloroethoxy)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers, amines, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-chloroethoxy)octane has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds or ethers.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)octane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The chlorine atoms and ether linkage play a crucial role in determining the compound’s reactivity and the pathways it follows during chemical reactions. The molecular targets and pathways involved are primarily dictated by the nature of the substituents and the specific reaction environment.
Comparación Con Compuestos Similares
- 1-Chloro-2-(2-chloroethoxy)ethane
- 1-Chloro-2-(2-chloroethoxy)propane
- 1-Chloro-2-(2-chloroethoxy)butane
Comparison: 1-Chloro-2-(2-chloroethoxy)octane is unique due to its longer carbon chain compared to similar compounds like 1-chloro-2-(2-chloroethoxy)ethane or 1-chloro-2-(2-chloroethoxy)propane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in certain chemical reactions. Additionally, the presence of two chlorine atoms and an ether linkage makes it a versatile compound for various synthetic applications.
Propiedades
Número CAS |
80453-23-2 |
|---|---|
Fórmula molecular |
C10H20Cl2O |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloroethoxy)octane |
InChI |
InChI=1S/C10H20Cl2O/c1-2-3-4-5-6-10(9-12)13-8-7-11/h10H,2-9H2,1H3 |
Clave InChI |
WAPKBOXZGPTSPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


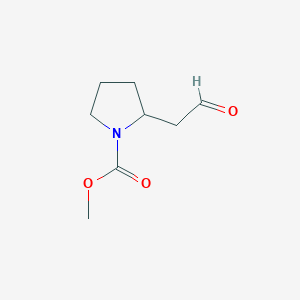
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)

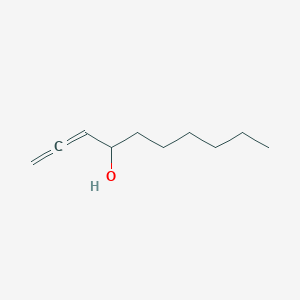
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
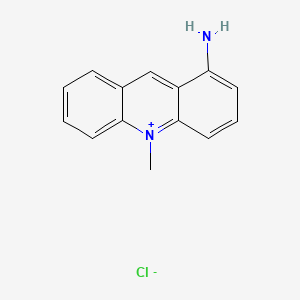
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
